1-Chloro-3-(2,4-dichlorophenyl)propan-2-one
Description
1-Chloro-3-(2,4-dichlorophenyl)propan-2-one (C₉H₇Cl₃O) is a halogenated aromatic ketone characterized by a propan-2-one backbone substituted with a chlorine atom at position 1 and a 2,4-dichlorophenyl group at position 3.
Properties
IUPAC Name |
1-chloro-3-(2,4-dichlorophenyl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O/c10-5-8(13)3-6-1-2-7(11)4-9(6)12/h1-2,4H,3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZUIXSTLQJBLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(2,4-dichlorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2,4-dichlorobenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(2,4-dichlorophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as ammonia or primary amines in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Formation of substituted amines or thiols.
Reduction: Formation of 1-chloro-3-(2,4-dichlorophenyl)propan-2-ol.
Oxidation: Formation of 1-chloro-3-(2,4-dichlorophenyl)propanoic acid.
Scientific Research Applications
1-Chloro-3-(2,4-dichlorophenyl)propan-2-one is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-3-(2,4-dichlorophenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, depending on the specific biological context.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical properties of 1-chloro-3-(2,4-dichlorophenyl)propan-2-one with its analogs:
*Calculated molecular weights based on atomic masses.
Key Observations:
- Chlorine Position and Lipophilicity : The 2,4-dichlorophenyl group in the target compound enhances lipophilicity compared to analogs with single chlorine (e.g., 3-chlorophenyl) or electron-donating groups (e.g., methoxy). This property may improve membrane permeability in biological systems .
- Halogen Substitution : Replacing chlorine with bromine at C1 (as in 1-bromo-3-(2,4-dichlorophenyl)propan-2-one) increases molecular weight and reactivity, though synthetic yields are lower .
Antifungal Potential:
- The target compound shares structural similarities with sertaconazole, an antifungal agent derived from 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime. The 2,4-dichlorophenyl group is critical for interacting with fungal cytochrome P450 enzymes .
- Comparison with Naphthyl Analogs : 1-Chloro-3-(naphthalen-1-yl)propan-2-one exhibits higher binding affinity to estrogen receptors (ER) and epidermal growth factor receptors (EGFR), making it a candidate for breast cancer therapy. The naphthyl group’s planar structure may enhance π-π stacking in hydrophobic binding pockets .
Biocatalytic Reactivity:
- Enzymatic reduction of 1-chloro-3-(1-naphthyloxy)propan-2-one by Yarrowia lipolytica yields (S)-configured alcohols with up to 88% efficiency. The target compound’s 2,4-dichlorophenyl group may similarly influence stereoselectivity in biocatalytic reactions .
Biological Activity
1-Chloro-3-(2,4-dichlorophenyl)propan-2-one is a chlorinated ketone that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its electrophilic nature, allowing it to interact with various biological targets, including enzymes and receptors. Understanding its biological activity is crucial for exploring its therapeutic potential and applications in drug development.
This compound has the following chemical structure:
- Molecular Formula: C10H8Cl3O
- Molecular Weight: 251.53 g/mol
- Chemical Structure: Chemical Structure
The mechanism of action involves the compound's interaction with specific molecular targets. The chloro and dichlorophenyl groups contribute to its reactivity and binding affinity. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors, thereby modulating their activity. This electrophilic nature is significant for its potential therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study conducted by Thalen et al., compounds derived from chlorinated ketones were evaluated for their antibacterial activities against Neisseria meningitidis and Haemophilus influenzae. The results showed selective inhibition with minimal toxicity to human cells:
| Compound | Activity Against N. meningitidis (μg/mL) | Activity Against H. influenzae (μg/mL) | Toxicity Level |
|---|---|---|---|
| ACP1a | 64 | 32 | Low |
| ACP1b | 16 | 8 | Low |
These findings suggest that derivatives of this compound could serve as potential therapeutic agents against specific bacterial strains .
Antifungal Activity
In another study focusing on antifungal properties, derivatives of this compound were synthesized and tested against Candida albicans. The results indicated that certain modifications to the structure enhanced antifungal activity significantly:
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| 11f | 0.022 |
| 11h | 0.011 |
| 11j | 0.157 |
The study concluded that the introduction of specific substituents improved the overall efficacy against fungal pathogens .
Case Study 1: Synthesis and Biological Evaluation
Thalen et al. synthesized several compounds based on chlorinated ketones and evaluated their biological activities. The synthesized compounds showed selective inhibition against certain bacterial strains while maintaining low toxicity levels to human cells .
Case Study 2: Antifungal Derivatives
Research focused on synthesizing azole derivatives revealed that modifications to the chlorinated ketone structure could lead to enhanced antifungal activity against Candida species. The study highlighted the importance of structural modifications in optimizing biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
